molecular formula C11H14N2O2 B14849026 4-Cyclopropoxy-5-ethylpicolinamide

4-Cyclopropoxy-5-ethylpicolinamide

Cat. No.: B14849026
M. Wt: 206.24 g/mol
InChI Key: LOEQUIODMPCQCR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-5-ethylpicolinamide typically involves the reaction of 4-cyclopropoxy-5-ethylpicolinic acid with ammonia or an amine under suitable conditions. The reaction can be carried out using standard amide formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can facilitate large-scale production while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropoxy-5-ethylpicolinamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-Cyclopropoxy-5-ethylpicolinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-5-ethylpicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. The exact mechanism depends on the specific application and target involved .

Comparison with Similar Compounds

  • 4-Cyclopropoxy-5-ethylpicolinic acid
  • 4-Cyclopropoxy-5-methylpicolinamide
  • 4-Cyclopropoxy-5-ethylpyridine

Comparison: 4-Cyclopropoxy-5-ethylpicolinamide is unique due to the presence of both cyclopropoxy and ethyl groups, which confer distinct chemical and physical properties compared to similar compounds. These structural features may influence its reactivity, binding affinity, and overall biological activity .

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

4-cyclopropyloxy-5-ethylpyridine-2-carboxamide

InChI

InChI=1S/C11H14N2O2/c1-2-7-6-13-9(11(12)14)5-10(7)15-8-3-4-8/h5-6,8H,2-4H2,1H3,(H2,12,14)

InChI Key

LOEQUIODMPCQCR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(C=C1OC2CC2)C(=O)N

Origin of Product

United States

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